(2-Chloroethoxy)methanediol

Beschreibung

BenchChem offers high-quality (2-Chloroethoxy)methanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloroethoxy)methanediol including the price, delivery time, and more detailed information at info@benchchem.com.

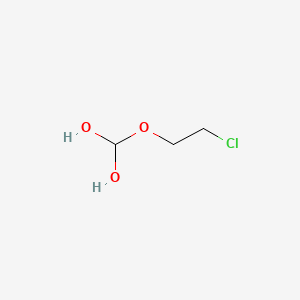

Structure

3D Structure

Eigenschaften

CAS-Nummer |

71501-28-5 |

|---|---|

Molekularformel |

C3H7ClO3 |

Molekulargewicht |

126.54 g/mol |

IUPAC-Name |

2-chloroethoxymethanediol |

InChI |

InChI=1S/C3H7ClO3/c4-1-2-7-3(5)6/h3,5-6H,1-2H2 |

InChI-Schlüssel |

VHCHUZXKUGQCMJ-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCl)OC(O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Chloroethoxy)methanediol: Properties, Reactivity, and Safety

Executive Summary: This guide provides a comprehensive technical overview of 1-(2-Chloroethoxy)methanediol (CAS No. 71501-28-5), a functionalized geminal diol of interest to researchers in synthetic chemistry and drug development. As with most simple geminal diols, this compound exists in a dynamic equilibrium with its corresponding aldehyde, (2-chloroethoxy)acetaldehyde, and water. This equilibrium dictates its chemical reactivity and stability. This document elucidates its known physicochemical properties, explores its synthesis and reactivity based on established chemical principles, and presents a thorough safety and handling protocol inferred from the hazards of its constituent functional groups—a chlorinated ether and an aldehyde hydrate. The inherent instability and reactivity of this molecule necessitate rigorous adherence to safety procedures, which are detailed herein.

Chemical Identity and Physicochemical Properties

1-(2-Chloroethoxy)methanediol is the formal hydrate of (2-chloroethoxy)acetaldehyde. Geminal diols (diols with two hydroxyl groups on the same carbon) are a class of organic molecules that are often transient and challenging to isolate in their pure form.[1][2] They are best understood as the product of the hydration of an aldehyde or ketone, and in aqueous solutions, they exist in equilibrium with the parent carbonyl compound.[3][4] In the case of methanediol (formaldehyde hydrate), the equilibrium strongly favors the diol form in water.[4] The stability and reactivity of 1-(2-Chloroethoxy)methanediol are therefore intrinsically linked to this equilibrium.

Chemical Structure

Caption: Structure of 1-(2-Chloroethoxy)methanediol.

Chemical Identifiers and Properties

The following tables summarize the key identifiers and physicochemical data available for 1-(2-Chloroethoxy)methanediol. It is noteworthy that some physical properties, such as the boiling point, may be predicted values or reflect the properties of the corresponding aldehyde due to the equilibrium.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 71501-28-5 | [5] |

| Molecular Formula | C₃H₇ClO₃ | [5] |

| Molecular Weight | 126.54 g/mol | [5] |

| Synonyms | (2-Chloroethoxy)methanediol, (2-Chlorethoxy)methandiol | [5] |

| EINECS | 275-557-8 | [5] |

| PubChem ID | 3018159 |[5] |

Table 2: Physicochemical Properties

| Property | Value | Notes | Source |

|---|---|---|---|

| Appearance | Colorless liquid | --- | [5] |

| Density | 1.387 g/cm³ | --- | [5] |

| Boiling Point | 64.8°C at 760 mmHg | Likely a predicted value or reflects decomposition/equilibrium shift. | [5] |

| Flash Point | -7.0 ± 23.2 °C | Predicted value. | [5] |

| Vapor Pressure | 120.8 ± 0.2 mmHg at 25°C | Predicted value. | [5] |

| Refractive Index | 1.472 | --- | [5] |

| Solubility | Excellent in water and organic solvents | --- |[5] |

Synthesis and Reactivity

Synthetic Considerations

Direct synthesis and isolation of 1-(2-Chloroethoxy)methanediol are not well-documented, likely due to its inherent instability. The most plausible route to its formation is the in situ hydration of (2-chloroethoxy)acetaldehyde in an aqueous medium. The synthesis of related acetals, such as bis(2-chloroethoxy)methane from 2-chloroethanol and paraformaldehyde, suggests that the precursor aldehyde could be generated from similar starting materials under controlled conditions.[6] However, isolating the geminal diol from its aqueous solution would be challenging, as removing water would shift the equilibrium back towards the volatile aldehyde. For most applications, it would be generated and used in situ.

Core Reactivity: The Aldehyde-Hydrate Equilibrium

The central feature of 1-(2-Chloroethoxy)methanediol's chemistry is its reversible conversion to (2-chloroethoxy)acetaldehyde and water. This equilibrium means that the compound will exhibit the reactivity characteristic of aldehydes.

Caption: The aldehyde-hydrate equilibrium of 1-(2-Chloroethoxy)methanediol.

Reactivity Profile

-

Aldehyde Chemistry : As a masked aldehyde, it is expected to undergo reactions typical of aldehydes, such as oxidation to (2-chloroethoxy)acetic acid, reduction to 2-(2-chloroethoxy)ethanol, and nucleophilic additions at the carbonyl carbon of the aldehyde tautomer. The reactivity of aldehydes makes them valuable synthetic intermediates, but also necessitates careful purification to remove unreacted starting material.[7]

-

Chlorinated Ether Moiety : The C-Cl bond provides a site for nucleophilic substitution, although it is generally less reactive than an alkyl chloride due to the influence of the adjacent ether oxygen.

-

Peroxide Formation : A significant, often overlooked hazard with ethers is the formation of explosive peroxides upon exposure to air and light over time.[8][9] This is particularly true for ethers derived from primary alcohols.[8] As such, samples of 1-(2-Chloroethoxy)methanediol or its precursors should be dated upon receipt and opening and tested for peroxides periodically.[10]

Safety, Handling, and Toxicology

Disclaimer: No specific toxicological data or Safety Data Sheet (SDS) for 1-(2-Chloroethoxy)methanediol was found. The following hazard assessment and safety protocols are inferred from the chemical's structural components: a reactive aldehyde, a chlorinated hydrocarbon, and an ether. This information is a guide and should be supplemented by institutional safety protocols and a thorough risk assessment before handling.

Inferred Hazard Assessment

-

Toxicity : The molecule is expected to be hazardous. The related compound, bis(2-chloroethoxy)methane, is severely irritating to the skin, eyes, and mucous membranes and may be toxic by ingestion or inhalation.[11] Aldehydes are also known irritants of the mucous membranes and upper respiratory tract.[12][13]

-

Sensitization : May cause allergic skin reactions in susceptible individuals.[13]

-

Physical Hazards : The primary physical hazard is the potential for forming explosive peroxides.[8][9] The low predicted flash point also indicates a significant fire hazard.[5]

Safe Handling and Personal Protective Equipment (PPE)

All handling of this chemical must be conducted with the assumption that it is highly reactive and toxic. A rigorous, multi-layered approach to safety is required.

Caption: Standard workflow for safely handling 1-(2-Chloroethoxy)methanediol.

Engineering Controls:

-

Always handle this substance in a properly functioning chemical fume hood to minimize inhalation exposure.[16][17]

-

An emergency eyewash station and safety shower must be readily accessible.[16]

Personal Protective Equipment (PPE):

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[12][16]

-

Skin Protection : Wear a lab coat or chemical-resistant apron.[12] Use chemical-resistant gloves (e.g., butyl rubber or other material rated for chlorinated solvents and aldehydes).[12][18] Inspect gloves before use.[18]

-

Respiratory Protection : If there is a risk of exposure outside of a fume hood, an MSHA/NIOSH-approved air-purifying respirator with an organic vapor cartridge is required.[12]

Storage and Incompatibility

Proper storage is critical to maintaining the chemical's integrity and ensuring safety.

-

Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][13] The storage area should be isolated from heat sources, direct sunlight, and ignition sources.[8]

-

Segregation : Chlorinated compounds should be stored separately from flammable, non-chlorinated solvents and alkali metals (e.g., sodium, potassium) to prevent violent reactions or explosions.[9]

-

Material Compatibility : Use containers made of compatible materials such as baked phenolic-lined steel, polyethylene, or stainless steel.[12] Avoid reactive metals like aluminum or zinc.[12]

Table 3: Incompatible Materials

| Class of Material | Examples | Reason for Incompatibility | Source |

|---|---|---|---|

| Strong Oxidizing Agents | Perchloric acid, Nitric acid, Peroxides | Can react violently or explosively. | [9][14] |

| Strong Acids & Bases | Sulfuric acid, Sodium hydroxide | Can catalyze decomposition or other hazardous reactions. | [10][14] |

| Alkali Metals | Sodium, Potassium, Lithium | Risk of explosion. | [9] |

| Certain Flammable Solvents | --- | Mixing can produce toxic gases like phosgene. |[9] |

Emergency Procedures

Spill Response:

-

Evacuate all non-essential personnel from the area.[13]

-

Wear full PPE, including respiratory protection if necessary.[13]

-

Prevent the spill from entering drains or waterways.[13]

-

Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

-

Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[14]

-

Ventilate the area and decontaminate the spill site.

First Aid Measures:

-

Inhalation : Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek urgent medical attention.[14][19]

-

Skin Contact : Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[14][19]

-

Eye Contact : Immediately flush eyes with running water for at least 15-30 minutes, holding the eyelids open.[12][14] Remove contact lenses after the first 5 minutes and continue rinsing.[12] Seek immediate medical attention from an ophthalmologist.[12]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[12][14]

Conclusion

1-(2-Chloroethoxy)methanediol is a reactive chemical intermediate whose properties are defined by the interplay between its geminal diol structure and its chloroethoxy substituent. Its existence in equilibrium with the corresponding aldehyde governs its chemical behavior, making it a useful but potentially hazardous reagent. The presence of both a chlorinated functional group and an ether linkage necessitates stringent safety protocols, particularly concerning storage, handling, and the prevention of peroxide formation. Researchers and professionals working with this compound must operate with a high degree of caution, utilizing appropriate engineering controls and personal protective equipment at all times.

References

-

University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Safety Office. [Link]

-

University of Bristol. (2024, January 2). Guidance on Safe Storage of Chemicals in the Laboratory. Safety and Health Services. [Link]

-

Cleveland State University. (n.d.). Practices for Proper Chemical Storage. [Link]

-

K-BIO. (n.d.). SAFETY DATA SHEET: K-BIO PCMX. [Link]

-

Chem Service. (2015, April 9). SAFETY DATA SHEET: Bis(2-chloroethoxy)methane. [Link]

-

DeLuca, R. J., et al. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]

-

ReAgent. (2024, August 7). How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Oxidation to aldehyde and ketones. [Link]

-

European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

-

University of Louisville. (2022, October 10). Pro-Handling of Reactive Chemicals. Policy and Procedure Library. [Link]

-

European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents (Bulk). [Link]

-

Angene Chemical. (2025, April 8). Safety Data Sheet: (Chloromethyl)diethoxy(methyl)silane. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8147, Bis(2-chloroethoxy)methane. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8171, 1,2-Bis(2-chloroethoxy)ethane. [Link]

-

Chemsrc. (2025, August 25). 1-(2-CHLORO-ETHOXY)-2-(2-METHOXY-ETHOXY)-ETHANE. [Link]

-

The Good Scents Company. (n.d.). Methylene glycol. [Link]

-

Zhu, C., et al. (2021, December 28). Synthesis of methanediol [CH2(OH)2]: The simplest geminal diol. Proceedings of the National Academy of Sciences. [Link]

-

Cheméo. (n.d.). Chemical Properties of Methane, bis(2-chloroethoxy)- (CAS 111-91-1). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79015, Methanediol. [Link]

-

National Institute of Standards and Technology. (n.d.). Methane, bis(2-chloroethoxy)-. NIST Chemistry WebBook. [Link]

-

Wikipedia. (n.d.). Methanediol. [Link]

-

Zhu, C., et al. (2021, December 28). Synthesis of methanediol [CH2(OH)2]: The simplest geminal diol. eGrove. [Link]

-

Zhu, C., et al. (2021, December 28). Synthesis of methanediol [CH 2 (OH) 2 ]: The simplest geminal diol. ResearchGate. [Link]

-

Zhu, C., et al. (2021, December 28). Synthesis of methanediol [CH2(OH)2]: The simplest geminal diol. Semantic Scholar. [Link]

-

MOLBASE. (n.d.). methanediol|463-57-0. MOLBASE Encyclopedia. [Link]

- Google Patents. (n.d.).

-

ECETOC. (n.d.). The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. [Link]

-

Ruddick, J. A. (1972). Toxicology, metabolism, and biochemistry of 1,2-propanediol. Toxicology and Applied Pharmacology, 21(1), 102-11. [Link]

Sources

- 1. Synthesis of methanediol [CH2(OH)2]: The simplest geminal diol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. egrove.olemiss.edu [egrove.olemiss.edu]

- 3. Buy Methanediol | 463-57-0 [smolecule.com]

- 4. m.molbase.com [m.molbase.com]

- 5. Page loading... [wap.guidechem.com]

- 6. DE19601281A1 - High yield and high purity bis-2-chloro-ethoxy-methane preparation - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]

- 9. gre.ac.uk [gre.ac.uk]

- 10. csuohio.edu [csuohio.edu]

- 11. Bis(2-chloroethoxy)methane | C5H10Cl2O2 | CID 8147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. zoetisus.com [zoetisus.com]

- 13. chem-on.com.sg [chem-on.com.sg]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicals.co.uk [chemicals.co.uk]

- 17. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]

- 18. angenechemical.com [angenechemical.com]

- 19. cdn.chemservice.com [cdn.chemservice.com]

(2-Chloroethoxy)methanediol molecular weight and formula

The following technical guide provides an in-depth analysis of (2-Chloroethoxy)methanediol , a rare and chemically labile species often encountered as a transient intermediate or impurity in the synthesis of chloro-substituted ethers and esters.[1]

Dynamics, Stability, and Analytical Characterization

Executive Summary & Core Data

(2-Chloroethoxy)methanediol (CAS: 71501-28-5) is a geminal diol (gem-diol) derivative.[1][2][3] Chemically, it represents the hydrate of 2-chloroethyl formate .[1] Unlike stable alcohols, this molecule exists in a delicate equilibrium, primarily observed in aqueous solutions of its parent ester or as a degradation intermediate of chloro-substituted acetals.[1]

Its primary relevance lies in pharmaceutical impurity profiling and polymer degradation studies , where it acts as a marker for the hydrolysis of 2-chloroethyl functionalized excipients or active pharmaceutical ingredients (APIs).[1]

Physicochemical Specifications

| Parameter | Value | Technical Note |

| CAS Registry Number | 71501-28-5 | Unique identifier for the specific gem-diol form.[1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₃H₇ClO₃ | Confirmed via elemental composition analysis.[1] |

| Molecular Weight | 126.54 g/mol | Monoisotopic Mass: ~126.008 g/mol .[1] |

| Structure Class | Geminal Diol / Hemiorthoformate | Unstable isolate; exists in equilibrium.[1] |

| Predicted Density | 1.387 g/cm³ | High density due to halogenation and H-bonding.[1] |

| Predicted Boiling Point | 64.8°C (at 760 mmHg) | Theoretical; likely decomposes/dehydrates before boiling.[1] |

Structural Architecture & Stability Logic

To understand the behavior of (2-Chloroethoxy)methanediol, one must analyze its connectivity.[1] It is not a simple ether.[1][2] It consists of a central carbon atom bonded to two hydroxyl groups (gem-diol), a hydrogen, and a (2-chloroethoxy) ether linkage.[1]

Molecular Connectivity Diagram

The following diagram illustrates the specific atomic arrangement and the inherent "instability vectors" (the gem-diol center).[1]

Figure 1: Structural connectivity of (2-Chloroethoxy)methanediol showing the labile gem-diol center.[1]

The Gem-Diol Instability Rule

In organic synthesis, geminal diols (

For (2-Chloroethoxy)methanediol:

-

Dehydration: It spontaneously loses water to form 2-chloroethyl formate .[1]

-

Hydrolysis: In acidic media, the ether bond cleaves, releasing Formic Acid and 2-Chloroethanol .[1]

Synthesis & Formation Mechanism

Researchers typically encounter this molecule not as a starting material, but as a hydrolysis intermediate .[1] The following protocol describes the in situ generation for analytical verification (e.g., NMR studies).

Mechanistic Pathway

The formation is reversible.[1] The compound is the "hydrated" form of the formate ester.[1]

Reaction:

Experimental Workflow: In Situ Generation

Objective: To observe the chemical shift of the methine proton in (2-Chloroethoxy)methanediol using

Protocol:

-

Preparation: Dissolve 50 mg of 2-chloroethyl formate (CAS 627-63-4) in 0.6 mL of

(Deuterium Oxide) inside an NMR tube.[1] -

Catalysis: Add a trace amount (1

L) of deuterated acid ( -

Equilibration: Allow the tube to sit at 4°C for 30 minutes. The low temperature favors the exothermic hydration and stabilizes the gem-diol.[1]

-

Observation: Analyze via

H-NMR.

Degradation & Equilibrium Diagram

The following flowchart details the lifecycle of the molecule in aqueous systems.[1]

Figure 2: The equilibrium and degradation pathway of (2-Chloroethoxy)methanediol.[1]

Analytical Challenges & Toxicology

Identification in Drug Development

(2-Chloroethoxy)methanediol is often flagged in Extractables & Leachables (E&L) studies involving sterilized medical devices or pharmaceutical packaging containing chlorinated polymers.[1]

-

GC-MS Analysis: You will likely NOT see the molecular ion (

126) in Gas Chromatography.[1] The high injector temperature ( -

LC-MS Analysis: Soft ionization (ESI) in negative mode may detect the formate adduct, but the gem-diol is elusive.[1]

-

Recommended Method: Cryogenic NMR or LC-MS/MS using derivatization (e.g., with DNPH) to trap the aldehyde form, inferring the equilibrium.[1]

Toxicological Context

Researchers must handle this theoretical entity with the same precautions as 2-chloroethanol (Ethylene chlorohydrin).[1]

-

Hazard Class: Highly Toxic / Alkylating Agent.[1]

-

Mechanism: The 2-chloroethyl moiety is a potential alkylating agent, capable of reacting with DNA nucleophiles.[1]

-

Metabolism: In vivo, it hydrolyzes to 2-chloroethanol, which is further oxidized to chloroacetaldehyde (a known mutagen).

References

-

GuideChem. (n.d.).[1] (2-Chloroethoxy)methanediol CAS 71501-28-5 Profile.[1][2][3][4][5][6][7][8][9][10] Retrieved from

-

ChemicalBook. (n.d.).[1][9] Product Properties: (2-Chloroethoxy)methanediol.[1][2][3][4][5][6][7][8][9][10] Retrieved from

-

European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Chloro-substituted ethers.[1] Retrieved from

-

PubChem. (n.d.).[1] Compound Summary: 2-Chloroethyl formate (Parent Ester).[1] Retrieved from

Sources

- 1. Popis ES - ECHA [echa.europa.eu]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. pinpools.com [pinpools.com]

- 10. chemicalbook.com [chemicalbook.com]

Solubility of (2-Chloroethoxy)methanediol in organic solvents

An In-depth Technical Guide to the Solubility of (2-Chloroethoxy)methanediol in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of (2-Chloroethoxy)methanediol (CAS No. 71501-28-5) in organic solvents. As a functionalized geminal diol, this compound presents unique chemical characteristics that govern its behavior in solution. Due to the scarcity of publicly available quantitative solubility data, this document emphasizes the foundational principles of solubility, theoretical predictions based on molecular structure, and a robust, self-validating experimental protocol for its determination. We delve into the causality behind experimental design, offering field-proven insights for researchers, chemists, and drug development professionals. The guide includes detailed methodologies, data presentation formats, and predictive considerations to empower scientists in generating reliable and reproducible solubility profiles for this versatile intermediate.

Introduction: The Challenge of a Functionalized Geminal Diol

(2-Chloroethoxy)methanediol is an organic compound featuring a rare and often unstable geminal diol moiety, where two hydroxyl groups are attached to the same carbon atom.[1][2] This structure is essentially the hydrated form of an aldehyde, and its stability and solubility are dictated by a complex interplay of intramolecular and intermolecular forces. The molecule's architecture—comprising a polar methanediol group, an ether linkage, and a chlorinated ethyl chain—suggests a nuanced solubility profile, making it a compound of interest for applications in pharmaceutical and agrochemical synthesis.[3]

However, the very nature of geminal diols presents a significant challenge: they can exist in equilibrium with their corresponding aldehyde (2-chloroethoxyformaldehyde) and water, a tendency that can complicate handling and analysis.[4][5] The lack of established, quantitative solubility data in the scientific literature necessitates a foundational approach. This guide, therefore, is not merely a repository of data but a strategic manual for its acquisition and interpretation. Our objective is to equip the research and development community with the theoretical grounding and practical expertise required to master the solubility characteristics of this unique molecule.

Physicochemical Profile and Theoretical Solubility Predictions

A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" serves as our starting point, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[6][7][8][9] An analysis of (2-Chloroethoxy)methanediol's functional groups provides a robust hypothesis for its behavior.

Table 1: Physicochemical Properties of (2-Chloroethoxy)methanediol

| Property | Value / Description | Source / Comment |

| CAS Number | 71501-28-5 | [3] |

| Molecular Formula | C₃H₇ClO₃ | [3] |

| Molecular Weight | 126.54 g/mol | [3] |

| Structure | HO-CH(OCH₂CH₂Cl)-OH | A geminal diol with an ether and chloro substituent. |

| Hydrogen Bond Donors | 2 (from the -OH groups) | Key to solubility in protic solvents. |

| Hydrogen Bond Acceptors | 3 (from the three oxygen atoms) | Key to solubility in a wide range of polar solvents. |

| Predicted LogP | 0.16 | [3] Indicates a relatively hydrophilic nature. |

The molecule possesses two hydroxyl groups, making it capable of strong hydrogen bonding, both as a donor and an acceptor.[10][11][12] This feature predicts favorable interactions with polar protic solvents like alcohols (e.g., methanol, ethanol) and water.[13][14] The ether oxygen atom further contributes to its hydrogen bond accepting capability, enhancing its affinity for polar environments.[15][16][17] Consequently, (2-Chloroethoxy)methanediol is expected to exhibit significant solubility in polar solvents. Conversely, its solubility in non-polar, aprotic solvents such as hexane or toluene is predicted to be low, as these solvents cannot engage in the strong dipole-dipole or hydrogen bonding interactions required to overcome the solute-solute forces.[18][19]

Caption: Workflow for the shake-flask solubility protocol.

Analytical Quantification Considerations

The choice of analytical technique must be suited to the analyte and solvent. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often a robust choice.

-

Method Validation: The analytical method must be validated for linearity, accuracy, and precision. A calibration curve should be generated using standards of known concentration.

-

Stability Indicating: Crucially, given the geminal diol structure, the analytical method should be stability-indicating. This means the method should be able to separate the parent compound from potential degradants (like the corresponding aldehyde). This can be achieved by forced degradation studies and ensuring peak purity via techniques like photodiode array (PDA) detection.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy comparison. The results should be expressed in standard units such as mg/mL or mol/L.

Table 2: Illustrative Solubility Data for (2-Chloroethoxy)methanediol at 25 °C (Note: This is a template for presenting experimentally determined data.)

| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) |

| Hexane | Non-Polar | 0.1 | < 0.1 |

| Toluene | Non-Polar (Aromatic) | 2.4 | e.g., 1.5 |

| Dichloromethane | Intermediate Polarity | 3.1 | e.g., 25.7 |

| Ethyl Acetate | Polar Aprotic | 4.4 | e.g., 150.2 |

| Acetone | Polar Aprotic | 5.1 | e.g., 350.5 |

| Acetonitrile | Polar Aprotic | 5.8 | e.g., 410.8 |

| Ethanol | Polar Protic | 4.3 | e.g., > 500 (Miscible) |

| Methanol | Polar Protic | 5.1 | e.g., > 500 (Miscible) |

| DMSO | Polar Aprotic | 7.2 | e.g., > 500 (Miscible) |

Interpreting this data involves correlating the measured solubility with the physicochemical properties of the solvents. High solubility in methanol and ethanol would confirm the dominant role of hydrogen bonding. [14]High solubility in DMSO and acetonitrile would highlight the importance of the molecule's polarity and hydrogen bond accepting capabilities. Low solubility in hexane would confirm the predictions based on the "like dissolves like" principle. [18]

Predictive Approaches and Future Work

While experimental determination is paramount, computational models can offer supplementary insights. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms can predict solubility based on molecular descriptors. [20][21][22]However, these models are data-driven, and their accuracy is often limited for novel structures or when extensive experimental training data is unavailable. [6][23]As experimental data for (2-Chloroethoxy)methanediol and similar compounds become available, these models can be trained to provide faster, albeit less definitive, solubility estimates in the early stages of research.

Conclusion

(2-Chloroethoxy)methanediol is a molecule with a promising but challenging structural profile. Its solubility is governed by its potent hydrogen bonding capabilities and overall polarity, stemming from its unique geminal diol and chloroethoxy functionalities. This guide provides the theoretical foundation and a detailed, validated experimental framework necessary for researchers to confidently determine its solubility in a range of organic solvents. By understanding the causality behind each experimental step—from solvent selection to equilibrium validation—scientists can generate the high-quality, reliable data essential for advancing its application in drug development and chemical synthesis.

References

-

Chemistry LibreTexts. (2023). Physical Properties of Ether. Retrieved from [Link]

-

Meyder, A., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

Allen Institute for AI. (n.d.).Hydrogen Bonding-Formation, Types, Conditions and Properties. Retrieved from [Link]

-

Rowan University. (n.d.).Predicting Solubility. Retrieved from [Link]

-

Ghaedi, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Retrieved from [Link]

-

Vedantu. (n.d.).How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

-

Studymind. (n.d.).Solubility and Polarity. Retrieved from [Link]

-

Attia, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]

-

Brainly. (2023). How does hydrogen bonding affect solubility?. Retrieved from [Link]

-

EBSCO. (n.d.).Ethers | Chemistry | Research Starters. Retrieved from [Link]

-

CK-12 Foundation. (2026). Hydrogen Bonding. Retrieved from [Link]

-

askIITians. (2025). How do hydrogen bonds affect solubility?. Retrieved from [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.).3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Solubility of Things. (n.d.).Cyclohexane-1,2-diol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Lab + Life Scientist. (2021). Solubility factors when choosing a solvent. Retrieved from [Link]

-

SlideShare. (n.d.).solubility experimental methods.pptx. Retrieved from [Link]

-

Labclinics. (2020). Solubility factors when choosing a solvent. Retrieved from [Link]

-

Gite, S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

-

EBSCO. (n.d.).Diols | Chemistry | Research Starters. Retrieved from [Link]

-

CK-12 Foundation. (2026). Physical and Chemical Properties of Ethers. Retrieved from [Link]

-

Quora. (2016). Are ethers soluble or insoluble in water?. Retrieved from [Link]

-

PubChem. (n.d.).Bis(2-chloroethoxy)methane. Retrieved from [Link]

-

Khan Academy. (n.d.).Solubility of organic compounds. Retrieved from [Link]

-

Cheméo. (n.d.).Chemical Properties of Methane, bis(2-chloroethoxy)- (CAS 111-91-1). Retrieved from [Link]

-

Wikipedia. (n.d.).Methanediol. Retrieved from [Link]

-

Wikipedia. (n.d.).Diol. Retrieved from [Link]

- Google Patents. (n.d.).DE19601281A1 - High yield and high purity bis-2-chloro-ethoxy-methane preparation.

-

NIST WebBook. (n.d.).Methane, bis(2-chloroethoxy)-. Retrieved from [Link]

-

NIST WebBook. (n.d.).Methane, bis(2-chloroethoxy)-. Retrieved from [Link]

-

Turner, A. M., et al. (2021). Synthesis of methanediol [CH2(OH)2]: The simplest geminal diol. PNAS. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of methanediol [CH 2 (OH) 2 ]: The simplest geminal diol. Retrieved from [Link]

-

Organic Syntheses. (n.d.).4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Retrieved from [Link]

-

Semantic Scholar. (2021). Synthesis of methanediol [CH2(OH)2]: The simplest geminal diol. Retrieved from [Link]

Sources

- 1. Methanediol - Wikipedia [en.wikipedia.org]

- 2. Diol - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. Synthesis of methanediol [CH2(OH)2]: The simplest geminal diol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Solubility factors when choosing a solvent [labonline.com.au]

- 10. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]

- 11. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 12. brainly.com [brainly.com]

- 13. CK12-Foundation [flexbooks.ck12.org]

- 14. Diols | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. CK12-Foundation [flexbooks.ck12.org]

- 18. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 19. Solubility factors when choosing a solvent [labclinics.com]

- 20. Predicting Solubility | Rowan [rowansci.com]

- 21. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. d-nb.info [d-nb.info]

- 23. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

Methodological & Application

Application Note & Protocol: Strategic Protection of Phenols using 2-Chloroethoxymethyl Chloride (CEM-Cl)

Introduction: The Role of the CEM Group in Phenol Protection

In the landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science, the judicious use of protecting groups is a cornerstone of success.[1] Phenolic hydroxyl groups, due to their acidity and nucleophilicity, often require temporary masking to prevent unwanted side reactions during transformations elsewhere in the molecule. The 2-chloroethoxymethyl (CEM) group is an acetal-based protecting group that offers a robust yet readily cleavable shield for phenols. Its stability to a range of reaction conditions, coupled with specific deprotection methods, makes it a valuable tool for synthetic chemists.

This guide provides a comprehensive overview of the reagents, mechanisms, and protocols for the 2-chloroethoxymethylation of phenols. It is designed to equip researchers with both the theoretical understanding and practical knowledge required to implement this protection strategy effectively.

Reaction Overview and Key Principles

The 2-chloroethoxymethylation of a phenol is fundamentally a Williamson ether synthesis. The reaction proceeds via a two-step sequence:

-

Deprotonation: A suitable base abstracts the acidic proton of the phenol to generate a highly nucleophilic phenoxide anion.

-

Nucleophilic Substitution (SN2): The resulting phenoxide attacks the electrophilic methylene carbon of 2-chloroethoxymethyl chloride (CEM-Cl), displacing the chloride leaving group to form the desired CEM-protected phenol.

The general transformation is depicted below:

Ar-OH + Base + Cl-CH₂-O-CH₂-CH₂-Cl → Ar-O-CH₂-O-CH₂-CH₂-Cl + Base·HCl

Success hinges on the careful selection of the base and solvent to maximize the yield of the desired O-alkylation product while minimizing potential side reactions.

Guide to Reagent Selection

The efficiency and selectivity of the CEM protection reaction are critically dependent on the choice of reagents.

The Phenolic Substrate

The acidity of the phenol (typically pKa ≈ 10 in water) dictates the required strength of the base. Electron-withdrawing groups on the aromatic ring increase the phenol's acidity, allowing for the use of milder bases. Conversely, electron-donating groups decrease acidity, necessitating a stronger base for complete deprotonation.

The Alkylating Agent: 2-Chloroethoxymethyl Chloride (CEM-Cl)

CEM-Cl is the key reagent for introducing the CEM protecting group. It is a reactive alkyl halide, and like its analogs methoxymethyl chloride (MOM-Cl) and 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), it should be handled with care.[2] These types of α-chloro ethers are reactive electrophiles and should be considered as potential irritants and lachrymators.[3][4] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

The Base: Driving the Deprotonation

The choice of base is arguably the most critical parameter for this reaction. The base must be strong enough to deprotonate the phenol but should ideally be non-nucleophilic to avoid competing SN2 reactions with CEM-Cl.

-

Sodium Hydride (NaH): A powerful, non-nucleophilic, and irreversible base.[5][6] It is typically supplied as a 60% dispersion in mineral oil, which is safer to handle than pure NaH.[6] NaH is capable of deprotonating a wide range of phenols and alcohols.[5][7] The reaction produces hydrogen gas, which must be safely vented. It is crucial to use anhydrous solvents, as NaH reacts violently with water.[5][6]

-

N,N-Diisopropylethylamine (DIPEA or Hünig's Base): A sterically hindered, non-nucleophilic organic base.[8][9][10][11][12] The bulky isopropyl groups prevent the nitrogen atom from acting as a nucleophile while allowing it to function effectively as a proton scavenger.[8][10] It is a liquid and is often easier to handle than NaH. DIPEA is suitable for more acidic phenols or when the use of a hydride reagent is undesirable.

The Solvent: Facilitating the SN2 Reaction

Polar aprotic solvents are ideal for this transformation. They can solvate the counter-ion of the base (e.g., Na⁺) without strongly solvating the phenoxide anion, leaving it "naked" and highly nucleophilic.

-

Tetrahydrofuran (THF): A common and effective solvent for reactions involving NaH. It is relatively inert under the reaction conditions.

-

N,N-Dimethylformamide (DMF): An excellent solvent for dissolving a wide range of organic molecules and salts. However, it should be used with caution with NaH, as side reactions can occur, especially at elevated temperatures.[13]

-

Acetonitrile (CH₃CN): Another suitable polar aprotic solvent. As with DMF, caution is advised when pairing with NaH due to potential side reactions where acetonitrile itself can be deprotonated.[13]

-

Dichloromethane (DCM): Often used when a milder base like DIPEA is employed.

Reaction Mechanism: An SN2 Pathway

The protection proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism.

-

Acid-Base Reaction: The base removes the acidic proton from the phenol, creating a resonance-stabilized phenoxide ion. This is the rate-determining step if a weak base is used, but it is fast and irreversible with a strong base like NaH.

-

Nucleophilic Attack: The highly nucleophilic oxygen atom of the phenoxide ion attacks the electrophilic carbon of the chloromethyl group on CEM-Cl. This occurs in a single, concerted step where the C-O bond is formed simultaneously as the C-Cl bond is broken.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. 2-(Trimethylsilyl)ethoxymethyl chloride - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Sodium hydride - Wikipedia [en.wikipedia.org]

- 6. Sodium Hydride [commonorganicchemistry.com]

- 7. A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 9. advancedchemtech.com [advancedchemtech.com]

- 10. N,N-Diisopropylethylamine [chemeurope.com]

- 11. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Acid-Catalyzed Reaction of 2-Chloroethanol and Formaldehyde

Abstract

This document provides a comprehensive guide for the acid-catalyzed reaction between 2-chloroethanol and formaldehyde, a process of significant interest in the synthesis of specialized chemical intermediates. The primary product of this reaction is bis(2-chloroethyl) formal, a dialkoxyformal. This guide offers a detailed exploration of the underlying reaction mechanism, a step-by-step experimental protocol, critical safety and handling procedures, and troubleshooting advice. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding and practical framework for conducting this reaction safely and efficiently.

Introduction: Significance and Applications

The acid-catalyzed reaction of alcohols with formaldehyde is a cornerstone of organic synthesis, primarily for the formation of acetals and formals. These functional groups serve as crucial protecting groups for diols and are valuable linkers in polymer chemistry and the synthesis of complex organic molecules. The reaction between 2-chloroethanol and formaldehyde is particularly noteworthy as it introduces the chloroethyl moiety, a versatile functional group that can undergo subsequent nucleophilic substitution reactions.

The resulting product, bis(2-chloroethyl) formal, and related structures are of interest in the development of pharmaceuticals, biocides, and plasticizers[1]. The bifunctional nature of 2-chloroethanol, possessing both a hydroxyl group for the formalization reaction and a reactive alkyl chloride, makes it a valuable building block for installing 2-hydroxyethyl groups or for creating more complex molecular architectures[1].

Reaction Mechanism: Acid-Catalyzed Formal Formation

The reaction proceeds via a classical acid-catalyzed nucleophilic addition mechanism to the carbonyl group of formaldehyde, followed by the formation of a formal. The overall process can be dissected into several key steps:

-

Protonation of Formaldehyde: The reaction is initiated by the protonation of the formaldehyde carbonyl oxygen by an acid catalyst. This significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by 2-Chloroethanol: A molecule of 2-chloroethanol, acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.

-

Deprotonation: A weak base, such as another molecule of 2-chloroethanol or the conjugate base of the acid catalyst, removes a proton from the oxonium ion, yielding a neutral hemiacetal, 2-(chloromethoxy)ethanol.

-

Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Formation of a Resonance-Stabilized Cation: The departure of a water molecule results in the formation of a resonance-stabilized carbocation.

-

Second Nucleophilic Attack: A second molecule of 2-chloroethanol attacks the carbocation.

-

Final Deprotonation: Deprotonation of the resulting oxonium ion yields the final product, bis(2-chloroethyl) formal, and regenerates the acid catalyst.

Figure 1: Mechanism of acid-catalyzed formal formation.

Safety and Handling

Both 2-chloroethanol and formaldehyde are hazardous materials and require strict safety protocols.

3.1. Hazard Identification

| Compound | Hazards |

| 2-Chloroethanol | Fatal if swallowed, in contact with skin, or if inhaled. [2][3] Causes serious eye damage.[4] Flammable liquid and vapor.[2][3] Suspected of causing cancer and damaging the unborn child.[5] Causes damage to the central nervous system, kidneys, liver, and respiratory system through prolonged or repeated exposure.[5] |

| Formaldehyde | Known human carcinogen. [6][7] Toxic, corrosive, and flammable gas.[7] Causes respiratory, skin, and eye irritation.[6] |

3.2. Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[8]

-

Eye Protection: Chemical safety goggles and a face shield must be worn.[2][8]

-

Lab Coat: A flame-retardant lab coat is required.

-

Respiratory Protection: All manipulations should be performed in a certified chemical fume hood.[3] For situations with a potential for high vapor concentration, a NIOSH-approved respirator is necessary.[2]

3.3. Handling and Storage

-

Handle both chemicals exclusively in a well-ventilated chemical fume hood.[3]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[2]

-

Keep containers tightly closed in a cool, dry, and well-ventilated area, away from heat and ignition sources.[2][4]

-

Ground and bond containers and receiving equipment to prevent static discharge.[4]

-

Emergency eyewash stations and safety showers must be readily accessible.[3]

3.4. First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Experimental Protocol

This protocol describes a representative procedure for the acid-catalyzed synthesis of bis(2-chloroethyl) formal. Optimization may be required based on specific experimental goals and available equipment.

4.1. Materials and Reagents

| Reagent | Grade | Supplier | CAS No. |

| 2-Chloroethanol | Reagent | Sigma-Aldrich | 107-07-3 |

| Paraformaldehyde | Reagent | Sigma-Aldrich | 30525-89-4 |

| Sulfuric Acid (conc.) | ACS Reagent | Fisher Scientific | 7664-93-9 |

| Dichloromethane | ACS Reagent | VWR | 75-09-2 |

| Saturated Sodium Bicarbonate Solution | |||

| Anhydrous Magnesium Sulfate |

4.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

4.3. Reaction Procedure

Figure 2: Experimental workflow for the synthesis.

-

Reaction Setup: In a chemical fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition of Reactants: To the flask, add 2-chloroethanol (2.2 moles, e.g., 177.1 g) and paraformaldehyde (1.0 mole, e.g., 30.0 g). Paraformaldehyde is used as a source of formaldehyde.

-

Catalyst Addition: While stirring the mixture in an ice bath, slowly add concentrated sulfuric acid (e.g., 1-2 mL) dropwise. The addition is exothermic.

-

Reaction: Heat the mixture to a gentle reflux (approximately 80-90 °C) using a heating mantle. Maintain the reflux for 4-6 hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of 2-chloroethanol and the formation of the product.

4.4. Work-up and Purification

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Extraction: Transfer the cooled mixture to a separatory funnel containing 100 mL of dichloromethane and 100 mL of cold water. Shake gently and separate the layers.

-

Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 50 mL of brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure bis(2-chloroethyl) formal.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Conversion | Insufficient reaction time or temperature. | Increase reaction time or temperature moderately. Ensure efficient stirring. |

| Inactive catalyst. | Use fresh, concentrated acid catalyst. | |

| Formation of Byproducts | Excessive heat or catalyst concentration. | Reduce the reaction temperature and/or the amount of catalyst. |

| Presence of water in reactants. | Use anhydrous reactants. | |

| Difficult Separation during Work-up | Emulsion formation. | Add more brine to the separatory funnel to help break the emulsion. |

References

-

BIOCHEM. (2018, February 1). Safety data sheet of 'BIOCHEM - 2-CHLOROETHANOL - AR - 52033'. Retrieved from [Link]

-

SafetyCulture. (2025, March 21). Formaldehyde: Uses, Hazards, and Safety. Retrieved from [Link]

-

Lab Alley. (n.d.). Formaldehyde Safety & Hazards. Retrieved from [Link]

-

Chemical Safety Facts. (n.d.). Formaldehyde. Retrieved from [Link]

-

SafeWork NSW. (n.d.). Formaldehyde - technical fact sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloroethanol. Retrieved from [Link]

Sources

- 1. 2-Chloroethanol - Wikipedia [en.wikipedia.org]

- 2. CN101503340A - Method for synthesizing 2-chloroethyl methyl ether - Google Patents [patents.google.com]

- 3. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]

- 4. 2-Chloroethyl methyl ether 98 627-42-9 [sigmaaldrich.com]

- 5. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sciencemadness Discussion Board - Preparation of bis(2-chloroethyl) ether - Powered by XMB 1.9.11 [sciencemadness.org]

Application Notes & Protocols: (2-Chloroethoxy)methanediol as a Formaldehyde Surrogate in Synthesis

Abstract: Formaldehyde is a fundamental C1 building block in organic synthesis, crucial for reactions such as hydroxymethylations, Mannich reactions, and the formation of methylene bridges. However, its high reactivity, toxicity, and gaseous nature present significant handling and control challenges in the laboratory.[1] Aqueous formaldehyde (formalin) often leads to undesired side reactions, while the solid polymer, paraformaldehyde, suffers from depolymerization inconsistencies.[1] This guide details the application of (2-Chloroethoxy)methanediol, a stable and manageable formaldehyde surrogate, designed to circumvent these issues. By providing a controlled, in situ source of a formaldehyde equivalent, this reagent enhances reaction specificity, improves safety profiles, and simplifies experimental procedures. These notes provide an in-depth look at its mechanism, detailed protocols for key synthetic transformations, and a comparative analysis against traditional formaldehyde sources.

Introduction to Formaldehyde Surrogates

The utility of formaldehyde in constructing complex molecular architectures is undeniable. It serves as a highly reactive electrophile in numerous named reactions central to pharmaceutical and materials science.[1] However, the very reactivity that makes it valuable also contributes to its drawbacks, including a propensity for self-polymerization and lack of selectivity.[2] Furthermore, formaldehyde is a known carcinogen, necessitating stringent handling protocols.[1]

These challenges have driven the development of formaldehyde surrogates —molecules that are chemically stable under standard conditions but can be induced to release a reactive formaldehyde equivalent under specific, controlled conditions. (2-Chloroethoxy)methanediol emerges as a practical alternative, offering the synthetic utility of formaldehyde without the associated hazards and control issues. As the hydrated form of an acetal, it exists in equilibrium with its precursor, bis(2-chloroethoxy)methane, and can be readily activated to participate in synthesis.

Physicochemical Properties & Safe Handling

Understanding the properties of (2-Chloroethoxy)methanediol is crucial for its effective and safe use. While it is often generated in situ or used as a solution, the data below pertains to the closely related and commercially available precursor, 2-(2-Chloroethoxy)ethanol, which informs its handling.

| Property | Value | Reference |

| Chemical Formula | C3H8Cl2O2 (for the parent acetal) | N/A |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 174 - 178 °C (for 2-(2-chloroethoxy)ethanol) | [4] |

| Density | ~1.18 g/cm³ (for 2-(2-chloroethoxy)ethanol) | [4] |

| Solubility | Soluble in water and most organic solvents | [5] |

| Stability | Stable under neutral conditions; avoid strong acids/bases | [4] |

Safety & Handling Precautions: As with any laboratory chemical, appropriate personal protective equipment (PPE) is mandatory.

-

Engineering Controls: Use only in a well-ventilated chemical fume hood to avoid inhalation of vapors.[4][6] An eyewash station and safety shower must be readily accessible.[3]

-

Personal Protective Equipment:

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials like strong oxidizing agents and strong bases.[4][5][7] Keep the container tightly sealed.[7]

-

First Aid: In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[3] If inhaled, move to fresh air.[3] If swallowed, do NOT induce vomiting and seek immediate medical attention.[3]

Mechanism of Action: Controlled Formaldehyde Release

(2-Chloroethoxy)methanediol's efficacy as a formaldehyde surrogate stems from its ability to undergo acid-catalyzed decomposition to release an electrophilic formaldehyde equivalent. The diol is in equilibrium with its more stable acetal precursor, bis(2-chloroethoxy)methane. Under mild acidic conditions, the acetal hydrolyzes to the hemiacetal and then to the diol, which subsequently eliminates 2-chloroethanol to generate a protonated formaldehyde species. This species is highly electrophilic and readily reacts with available nucleophiles in the reaction medium.

Sources

- 1. BJOC - Formaldehyde surrogates in multicomponent reactions [beilstein-journals.org]

- 2. scilit.com [scilit.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. fishersci.fr [fishersci.fr]

Troubleshooting & Optimization

Technical Support Center: Removal of Unreacted 2-Chloroethanol

Welcome to the Technical Support Center for handling residual 2-chloroethanol in your reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during chemical synthesis and purification. Here, we combine established scientific principles with field-proven insights to ensure the integrity of your final product.

Introduction: The Challenge of Residual 2-Chloroethanol

2-Chloroethanol (also known as ethylene chlorohydrin) is a versatile bifunctional molecule, containing both an alkyl chloride and a primary alcohol functional group.[1] This unique structure makes it a valuable reagent in the synthesis of pharmaceuticals, biocides, plasticizers, and dyes.[1][2] However, its high boiling point (128-131 °C), miscibility with water and many organic solvents, and toxicity present significant challenges for its removal from reaction mixtures post-synthesis.[1][3][4] Incomplete removal can lead to product impurities, downstream reaction complications, and safety concerns.

This guide provides a structured approach to effectively remove unreacted 2-chloroethanol, ensuring the purity and safety of your desired compounds.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the removal of 2-chloroethanol, offering step-by-step solutions and the rationale behind them.

Issue 1: Residual 2-Chloroethanol Detected in the Final Product After Standard Aqueous Workup.

Root Cause Analysis: 2-Chloroethanol's high miscibility with both water and many organic solvents can lead to its distribution between the aqueous and organic phases during a standard extractive workup, resulting in incomplete removal.[1][5]

Solution Workflow:

-

Optimize the Extraction Solvent: If your product is sufficiently non-polar, consider switching to a less polar extraction solvent to decrease the solubility of 2-chloroethanol in the organic phase.

-

Increase the Number of Aqueous Washes: Multiple washes with water or brine will incrementally partition more 2-chloroethanol into the aqueous phase. For instance, two successive water washes of a 1,2-dichloroethane (EDC) solution in a 1:1 weight ratio can remove approximately 95% of the initial 2-chloroethanol.[6]

-

Salting Out Effect: Use a saturated sodium chloride solution (brine) for the aqueous washes. The increased ionic strength of the aqueous phase will decrease the solubility of 2-chloroethanol in the aqueous layer, driving it further into the organic phase is a misconception. Instead, the high concentration of salt in the aqueous phase disrupts the hydration shell of 2-chloroethanol, making it less soluble in the aqueous phase and thus more amenable to removal by other means if the desired product is significantly less polar. However, for pushing it into the aqueous phase, pure water is generally more effective due to its high polarity.

-

Chemical Quenching (Base Wash): Introduce a dilute aqueous base wash (e.g., 5-10% sodium bicarbonate or sodium carbonate solution) to the workup. The base will convert the residual 2-chloroethanol into the more volatile and water-soluble ethylene oxide, which can then be more readily removed.[7] Be cautious, as the desired product must be stable to basic conditions.

Mechanism of Base-Mediated Conversion: The hydroxyl group of 2-chloroethanol is deprotonated by the base, forming an alkoxide. This is followed by an intramolecular Williamson ether synthesis (an SN2 reaction) to yield ethylene oxide.[8][9]

HOCH₂CH₂Cl + OH⁻ ⇌ ⁻OCH₂CH₂Cl + H₂O ⁻OCH₂CH₂Cl → (CH₂)₂O + Cl⁻

Issue 2: Emulsion Formation During Aqueous Workup.

Root Cause Analysis: The presence of 2-chloroethanol, which acts as a surfactant-like molecule due to its polar hydroxyl group and non-polar chloroethyl chain, can stabilize emulsions between aqueous and organic layers.

Solutions:

-

Brine Wash: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break the emulsion.

-

Solvent Addition: Add more of the organic extraction solvent to decrease the overall polarity of the organic phase.

-

Filtration: For persistent emulsions, filtration through a pad of Celite® or glass wool can help to break up the emulsified layer.

-

Centrifugation: If the scale of the reaction allows, centrifugation is a highly effective method for separating emulsions.

Issue 3: Co-distillation of 2-Chloroethanol with the Product.

Root Cause Analysis: If the boiling point of your product is close to that of 2-chloroethanol (128-131 °C), simple distillation will not be effective. Furthermore, 2-chloroethanol forms a minimum-boiling azeotrope with water (boiling point 97.8 °C, containing 42% water by weight), which can further complicate distillative purification if water is present.[1][10]

Solutions:

-

Azeotropic Distillation: If your product is not water-sensitive, you can intentionally add water to the mixture and distill at the azeotropic temperature (97.8 °C) to remove the 2-chloroethanol-water azeotrope.[11]

-

Vacuum Distillation: Reducing the pressure will lower the boiling points of both your product and 2-chloroethanol. This can sometimes increase the difference in their boiling points, allowing for better separation.

-

Pre-distillation Chemical Treatment: Convert the 2-chloroethanol to a less volatile or more easily separable compound before distillation. For example, reacting it with a non-volatile acid to form an ester or treating it with a base to form higher-boiling glycols under certain conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted 2-chloroethanol?

There are three primary methods, often used in combination:

-

Extractive Workup: This is the most common method, leveraging the high water solubility of 2-chloroethanol to wash it out of an organic solution of your product.[6]

-

Distillation: This method is effective if there is a significant difference between the boiling point of your product and that of 2-chloroethanol or its azeotrope with water.[11][12]

-

Chemical Quenching: This involves converting 2-chloroethanol into a different, more easily removable compound. The most common approach is treatment with a base to form ethylene oxide.[7]

Q2: How can I choose the best removal method for my specific reaction?

The choice of method depends on the properties of your desired product and the scale of your reaction. The following decision tree can guide your selection:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Chloroethanol - Wikipedia [en.wikipedia.org]

- 3. 2-Chloroethanol - SYNTHETIKA [synthetikaeu.com]

- 4. 2-Chloroethanol 99 107-07-3 [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. US4087474A - Process for the purification of 1,2-dichloroethane - Google Patents [patents.google.com]

- 7. 2-Chloroethanol - Sciencemadness Wiki [sciencemadness.org]

- 8. echemi.com [echemi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chemcess.com [chemcess.com]

- 11. CN110922299A - Continuous preparation method of high-content 2-chloroethanol - Google Patents [patents.google.com]

- 12. A Process For Preparing 2(2 Chloroethoxy) Ethanol. [quickcompany.in]

Technical Support Center: Handling the Moisture Sensitivity of Hemiacetal Compounds

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with hemiacetal compounds. Hemiacetals are a fascinating and functionally important class of molecules, prevalent in carbohydrate chemistry and often used as key intermediates or protecting groups in complex organic synthesis.[1][2][3] However, their inherent sensitivity to moisture presents a significant experimental challenge.

This guide is designed to provide you with a fundamental understanding of why hemiacetals are unstable in the presence of water and to offer practical, field-tested solutions to common problems encountered during their handling, reaction, and storage.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the core principles governing the stability of hemiacetals. Understanding these concepts is the first step toward troubleshooting and optimizing your experimental design.

Q1: What makes hemiacetal compounds so sensitive to moisture?

Hemiacetals exist in a dynamic equilibrium with their constituent aldehyde (or ketone) and alcohol.[2][4] The presence of water can easily push this equilibrium backward, causing the hemiacetal to hydrolyze back to its starting materials. This reversibility is the fundamental reason for their instability.[2][5][6][7] Acyclic (linear) hemiacetals are particularly unstable because their formation involves combining two separate molecules into one, which is entropically unfavorable.[8]

Q2: What is the chemical mechanism of this moisture-induced degradation?

The degradation is a hydrolysis reaction. Under acidic conditions, the hydroxyl group of the hemiacetal is protonated, turning it into a good leaving group (water). The departure of water is often assisted by the lone pair of electrons on the ether oxygen, forming a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then readily attacked by a water molecule to ultimately regenerate the aldehyde or ketone. This process is catalyzed by even trace amounts of acid.[5][6][7]

Caption: Acid-catalyzed hydrolysis of a hemiacetal back to an aldehyde and alcohol.

Q3: Are all hemiacetals equally unstable?

No, their stability varies significantly with structure.

-

Cyclic vs. Acyclic: Cyclic hemiacetals, especially those forming five- or six-membered rings (often called lactols), are considerably more stable than their acyclic counterparts.[2][9][10] This is because the reaction is intramolecular, which is entropically favored over the intermolecular reaction required to form an acyclic hemiacetal.[8][10] Sugars like glucose, for example, exist predominantly in their stable cyclic hemiacetal form.[4][10]

-

Electronic Effects: The presence of electron-withdrawing groups near the carbonyl carbon of the original aldehyde/ketone can stabilize the hemiacetal by making the central carbon less electrophilic and less prone to hydrolysis.

Q4: How does pH impact the stability of a hemiacetal?

Hemiacetals are most stable under neutral to basic conditions. They are highly susceptible to acid-catalyzed hydrolysis.[11] As the pH decreases (becomes more acidic), the rate of hydrolysis increases dramatically.[12] Therefore, avoiding acidic conditions during workup, purification, and storage is critical for preserving the integrity of the compound.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a question-and-answer guide to troubleshoot specific problems you may encounter in the lab.

Caption: Troubleshooting decision tree for experiments involving hemiacetals.

Q5: My reaction yield is very low, and I suspect my hemiacetal is decomposing. What should I check first?

Low yield is the most common symptom of hemiacetal degradation.

-

Glassware and Solvents: Ensure all glassware was rigorously dried (oven-dried at >125°C overnight is standard) and cooled under an inert atmosphere (Nitrogen or Argon).[13] Verify that all solvents are truly anhydrous. Use freshly opened bottles or solvents dispensed from a solvent purification system. For reagents in Sure/Seal™ bottles, use proper syringe techniques to avoid introducing atmospheric moisture.[13]

-

Reaction Atmosphere: The reaction must be conducted under a dry, inert atmosphere.[14] This can be achieved using a Schlenk line or inside a glovebox.[13][14] Even brief exposure to air can introduce enough moisture to cause significant degradation.

-

Workup Procedure: Aqueous workups are often disastrous for hemiacetals. If an extraction is necessary, use anhydrous solvents and brine (saturated NaCl solution) that has been dried with a drying agent beforehand, and perform the steps quickly. Better yet, devise a non-aqueous workup if possible (e.g., filtering through a pad of silica or celite with anhydrous solvent).

Q6: My NMR/LC-MS analysis shows the presence of my starting aldehyde/ketone. Is this from degradation?

Yes, this is a classic sign of hemiacetal hydrolysis. The appearance of signals corresponding to the parent aldehyde or ketone is direct evidence that your compound has degraded either during the reaction, workup, purification, or even during sample preparation for analysis.[15][16] If using NMR, ensure your deuterated solvent is from a fresh, sealed ampule. For LC-MS, be aware that acidic mobile phases can cause on-column degradation.

Q7: How can I purify a sensitive hemiacetal?

Standard column chromatography can be problematic due to the presence of adsorbed water on the silica gel.

-

Anhydrous Chromatography: Dry your silica gel in a vacuum oven before preparing your column. Pack and run the column using anhydrous solvents.

-

Flash Chromatography: Perform the purification as quickly as possible to minimize contact time with the stationary phase.

-

Alternative Methods: Consider purification by crystallization/recrystallization from anhydrous solvents if your compound is a solid.

Q8: What are the best practices for storing a purified hemiacetal?

Proper storage is essential to ensure long-term stability.

-

Primary Container: Store the compound in a sealed vial, preferably an ampoule sealed under vacuum or inert gas for maximum protection.[14]

-

Secondary Containment: Place the sealed vial inside a desiccator containing a fresh drying agent (e.g., Drierite®, phosphorus pentoxide).[17]

-

Temperature: Store at low temperatures (e.g., in a freezer) to slow down any potential degradation pathways.

-

Atmosphere: For the highest level of protection, store the compound inside a glovebox with a low-moisture atmosphere (<1 ppm H₂O).[14]

Part 3: Protocols and Methodologies

Adherence to rigorous technique is non-negotiable when working with moisture-sensitive compounds.

Protocol 1: General Experimental Workflow for Handling Hemiacetals

This protocol outlines the critical steps for successfully running a reaction with a moisture-sensitive hemiacetal.

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. Hemiacetal - Wikipedia [en.wikipedia.org]

- 3. glasp.co [glasp.co]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 21.3 Formation of hydrates, hemiacetals, acetals | Organic Chemistry II [courses.lumenlearning.com]

- 8. quora.com [quora.com]

- 9. Hemiacetal Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 10. Khan Academy [khanacademy.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. molan.wdfiles.com [molan.wdfiles.com]

- 15. mdpi.com [mdpi.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. ehs.umich.edu [ehs.umich.edu]

Effect of pH on stability of (2-Chloroethoxy)methanediol

Technical Support Center: Stability & Handling of (2-Chloroethoxy)methanediol

Reference ID: CAS 71501-28-5 | Formula: C₃H₇ClO₃ Support Tier: Level 3 (Senior Application Scientist)

Executive Technical Summary

(2-Chloroethoxy)methanediol is a chemically sensitive hemi-orthoformate (or hydrated formate intermediate). Structurally, it consists of a 2-chloroethoxy group attached to a methanediol moiety (

Unlike stable acetals (e.g., Bis(2-chloroethoxy)methane), this compound exists in a delicate equilibrium. It is thermodynamically prone to two primary degradation pathways driven by pH extremes: dehydration (reverting to the formate ester) and hydrolysis (cleaving into toxic 2-chloroethanol and formic acid).

Critical Advisory: The degradation product, 2-Chloroethanol , is a potent neurotoxin and cardiotoxin. All stability protocols below are designed not just for reagent integrity, but for operator safety.

The pH Stability Spectrum

The stability of (2-Chloroethoxy)methanediol is non-linear. It follows a "U-shaped" instability curve, where both acidic and basic conditions accelerate degradation, albeit through different mechanisms.

| pH Range | Stability Status | Dominant Chemical Event |

| pH < 4.0 (Acidic) | Critical Instability | Acid-Catalyzed Hydrolysis: Rapid protonation of the ether oxygen leads to cleavage, releasing 2-chloroethanol and formic acid. |

| pH 5.0 - 7.0 (Neutral) | Optimal Window | Kinetic Stability: The equilibrium between the diol and the ester is slow. This is the only safe range for storage and short-term handling. |

| pH > 9.0 (Basic) | High Instability | Base-Catalyzed Saponification: Irreversible deprotonation drives the formation of formate salts and free 2-chloroethanol. |

Mechanistic Degradation Pathways

To understand why your experiment might be failing, you must visualize the equilibrium. The compound is not a static "brick"; it is a dynamic species.

Figure 1: The stability triangle. The target diol exists in tension between dehydration (reversible) and hydrolysis (irreversible).

Troubleshooting Guide & FAQs

Scenario A: "My sample pH is drifting downward over time."

Diagnosis: Autocatalytic Decomposition. Mechanism: As the compound degrades slightly, it releases Formic Acid . This lowers the pH of your solution. Since acid catalyzes further hydrolysis (see Figure 1), this creates a runaway feedback loop. Corrective Action:

-

Buffer Immediately: Do not store in unbuffered water. Use a 50 mM Phosphate or Citrate buffer adjusted to pH 6.5 .

-

Cold Storage: Store at 4°C or -20°C. Low temperature significantly retards the kinetic rate of acid generation.

Scenario B: "I see unexpected peaks in my GC/HPLC trace."

Diagnosis: Disproportionation or Thermal Breakdown. Analysis:

-

Peak at ~1.2 min (HPLC) / Low BP: Likely 2-Chloroethanol . This confirms hydrolysis has occurred.

-

Peak with -18 mass unit difference: Likely 2-Chloroethyl formate . This indicates your sample was too dry or heated, causing dehydration. Corrective Action:

-

Avoid Heating: Never heat this compound above 40°C during dissolution.

-

Solvent Choice: Avoid protic solvents (methanol/ethanol) which can induce trans-acetalization. Use Acetonitrile or DMSO for stock solutions, kept strictly anhydrous until use.

Scenario C: "Can I use this compound in a basic reaction (pH 10)?"

Direct Answer: No. Reasoning: At pH 10, the half-life of the hemi-orthoformate structure is measured in minutes. You will effectively be adding a mixture of 2-chloroethanol and formate to your reaction. Workaround: If a basic step is required, add (2-Chloroethoxy)methanediol as the final component immediately before quenching, or perform the reaction in a biphasic system to protect the reagent.

Standard Operating Procedure (SOP) for Handling

To ensure data integrity and safety, adopt this protocol for all experimental preparations.

Step 1: Preparation of Stock Solution

-

Solvent: Anhydrous DMSO or Acetonitrile (dried over molecular sieves).

-

Concentration: Max 100 mM (High concentrations can self-buffer slightly, but also increase risk of runaway acid generation).

-

Storage: Aliquot into single-use amber vials. Store at -20°C. Do not freeze-thaw.

Step 2: Aqueous Working Solution

-

Buffer: Prepare 100 mM Potassium Phosphate, pH 6.8.

-

Dilution: Add the organic stock to the buffer dropwise while vortexing.

-

Usage Window: Use within 30 minutes of dilution. Do not store aqueous solutions overnight.

Step 3: Waste Disposal (Critical)

-

Treat all waste as containing 2-Chloroethanol .

-